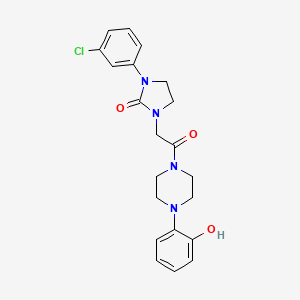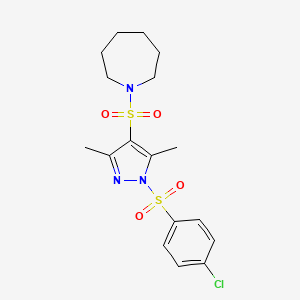![molecular formula C9H6N4OS B2884919 2-(4-Oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile CAS No. 896331-82-1](/img/structure/B2884919.png)
2-(4-Oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthetic Methodologies and Heterocyclic Chemistry
The development of new synthetic routes to complex heterocyclic compounds is a key area of research. For instance, a study on the one-pot synthesis of pyrido[2,3-b][1,4]oxazin-2-ones illustrates the interest in efficient methods to synthesize nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals (Sungmin Cho et al., 2003). Such methodologies could potentially be applied or adapted to synthesize compounds like 2-(4-Oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile.
Research on pyrido[1,2-a][1,3,5]Triazine derivatives demonstrates the ongoing interest in creating novel heterocyclic structures with potential applications in drug discovery and material science (A. Khrustaleva et al., 2014). These studies highlight the versatility and utility of triazine-based compounds in synthesizing new materials with unique properties.
Material Science and Fluorescent Compounds
- The synthesis of fused 1,2,4-triazine derivatives and their optical properties, such as red light emission, is of interest for the development of new fluorescent materials (A. Darehkordi et al., 2018). This research is indicative of the potential for 2-(4-Oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile to contribute to the field of fluorescent probes and materials.
Antimicrobial and Antifungal Research
- The exploration of antimicrobial and antifungal activities of chromone-linked pyridone compounds fused with triazine rings underscores the relevance of triazine derivatives in biomedical research (T. Ali and M. Ibrahim, 2010). While not directly related to 2-(4-Oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile, these studies highlight the broader context of triazine chemistry in developing new therapeutic agents.
Mechanism of Action
Mode of Action
It is known that the compound belongs to the class of 1,2,4-triazine derivatives . These derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities . The specific interactions with its targets and the resulting changes are subject to ongoing research.
Biochemical Pathways
These could potentially include pathways related to cell growth and proliferation, inflammation, and pain signaling .
Result of Action
Based on the known biological activities of 1,2,4-triazine derivatives, it can be hypothesized that the compound might have potential effects on cell growth, inflammation, and pain signaling .
properties
IUPAC Name |
2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4OS/c10-4-6-15-8-11-7-3-1-2-5-13(7)9(14)12-8/h1-3,5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTXAESXJCGUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC(=O)N2C=C1)SCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[3-(Propan-2-yl)phenyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2884836.png)
![N-cyclohexyl-2-methyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2884839.png)

![6-Acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2884845.png)

![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2884848.png)







![2-(4-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2884859.png)